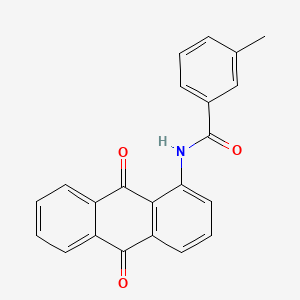

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylbenzamide

Description

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO3/c1-13-6-4-7-14(12-13)22(26)23-18-11-5-10-17-19(18)21(25)16-9-3-2-8-15(16)20(17)24/h2-12H,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHGGSPAUGMTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylbenzamide typically involves the amidation of 1-aminoanthracene-9,10-dione with 3-methylbenzoic acid. The reaction is facilitated by the use of coupling agents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions . The reaction proceeds efficiently, yielding the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The anthraquinone core can be further oxidized to form quinone derivatives.

Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups under specific conditions.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can react with the amide group under basic conditions.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of hydroxyanthracene derivatives.

Substitution: Formation of various substituted amides and thioamides.

Scientific Research Applications

Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Methylbenzoyl chloride + 1-aminoanthraquinone | Standard amide formation | High (exact yield varies) |

Metal-Catalyzed C-H Bond Functionalization

The most prominent application of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylbenzamide lies in its role as a directing group in C-H bond functionalization. The compound can facilitate the formation of bis-chelates with transition metals, allowing for selective functionalization at specific positions on aromatic rings . This property is particularly useful in synthesizing complex organic molecules with high specificity.

Case Study: Functionalization Reactions

In a study exploring the functionalization of aromatic compounds, this compound was used to direct palladium-catalyzed reactions. The results demonstrated enhanced regioselectivity and yield compared to traditional methods without a directing group .

Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to absorb light efficiently and emit fluorescence can be harnessed in developing advanced materials for electronic devices.

Case Study: OLED Development

Research has shown that incorporating this compound into polymer matrices significantly enhances the luminescent properties of the resulting materials. This improvement is attributed to the compound's strong electron-withdrawing groups, which stabilize excited states and promote efficient energy transfer within the polymer matrix .

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylbenzamide involves its interaction with various molecular targets. The anthraquinone core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The ortho-methyl derivative (2-methyl) demonstrates high efficacy as a directing group in C–H activation due to optimal N,O-coordination geometry, whereas the meta-methyl (3-methyl) variant may exhibit reduced coordination efficiency due to steric or electronic mismatches .

- Electronic Effects : Electron-withdrawing groups (e.g., fluoro, chloro) enhance solubility in polar solvents and may improve binding in enzyme inhibition (e.g., glyoxalase-I inhibitors) .

Key Observations :

Catalytic Directing Groups

Material Science

- Triethoxy-substituted Benzamide : Enhanced solubility in organic solvents for pharmaceutical formulations .

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylbenzamide, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, anthraquinone derivatives are often functionalized at the 1-position using benzamide groups under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide). Solvents such as DMF or dichloromethane are preferred for solubility, with reaction temperatures maintained at 60–80°C to avoid side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Yields >70% are achievable with strict pH control (neutral to slightly acidic) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Assign peaks using H and C NMR, focusing on aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 180–190 ppm for anthraquinone C=O). Coupling constants in NOESY or COSY spectra help resolve regiochemistry .

- X-ray Crystallography : Use SHELXL for refinement. Single crystals grown via slow evaporation (solvent: acetone/ethanol) enable determination of bond lengths and angles. SHELX programs are robust for handling twinned data or high-resolution structures .

Q. What physicochemical properties (e.g., logP, solubility) are critical for biological testing, and how are they measured?

- Methodological Answer :

- logP : Determine via reverse-phase HPLC (C18 column, methanol/water gradient) or computational tools like DFT (density-functional theory). Experimental logP values for analogs range from 4.5–5.0, indicating high lipophilicity .

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO. For low solubility (<10 µM), employ co-solvents (e.g., cyclodextrins) or nanoformulation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this anthraquinone-benzamide hybrid?

- Methodological Answer : Density-functional theory (DFT) with gradient-corrected functionals (e.g., B3LYP/6-31G*) calculates HOMO-LUMO gaps, charge distribution, and redox potentials. For accurate asymptotic behavior in exchange-energy approximations, use functionals validated against Hartree-Fock data . Software like Gaussian or ORCA integrates these models to predict regioselectivity in electrophilic substitutions or stability under oxidative conditions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected coupling in NMR or ambiguous mass spectrometry fragments)?

- Methodological Answer :

- NMR Contradictions : Use 2D techniques (HSQC, HMBC) to confirm connectivity. For example, NOE correlations distinguish between para- and meta-substituted benzamide groups .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) identifies isotopic patterns. Fragmentation pathways (e.g., loss of CO from anthraquinone) are modeled using software like MassFrontier .

Q. How are antioxidant or antiplatelet activities of this compound evaluated experimentally, and what controls are essential?

- Methodological Answer :

- Antioxidant Assays : DPPH radical scavenging (IC measurement) with ascorbic acid as a positive control. Adjust concentrations (10–100 µM) to avoid solvent interference (e.g., DMSO <1%) .

- Antiplatelet Testing : Platelet-rich plasma (PRP) treated with ADP or collagen agonists. Measure aggregation via turbidimetry (λ = 600 nm) and validate with aspirin as a reference .

Q. What challenges arise in crystallizing this compound, and how are polymorphism or twinning addressed?

- Methodological Answer : Polymorphism is common due to planar anthraquinone moieties. Screen solvents (e.g., THF, acetonitrile) and use additives (e.g., hexafluorobenzene) to stabilize specific polymorphs. For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement .

Data Contradiction Analysis

Q. How to interpret conflicting logP values reported in different studies for structurally similar analogs?

- Methodological Answer : Discrepancies arise from measurement techniques (HPLC vs. shake-flask) or protonation states. Standardize conditions (pH 7.4, 25°C) and validate with internal standards (e.g., caffeine). Cross-reference computational predictions (e.g., XLogP3) to identify outliers .

Experimental Design Considerations

Q. What in silico tools are recommended for designing derivatives with improved pharmacokinetic properties?

- Methodological Answer : Use QSAR models in Schrödinger’s QikProp or SwissADME to predict bioavailability, BBB permeability, and CYP450 interactions. Focus on reducing logP (<5) and optimizing topological polar surface area (TPSA <140 Ų) for oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.